molecular formula C28H23N5OS B11964544 2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide

2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide

Cat. No.: B11964544
M. Wt: 477.6 g/mol
InChI Key: ZUAOUWLYWCLOBU-RDRPBHBLSA-N
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Description

2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol. This intermediate is synthesized from 4-methylaniline through a series of reactions, including acylation and cyclization .

The next step involves the alkylation of 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol using an appropriate alkylating agent, such as 2-bromo-1-phenylethanone, under alkaline conditions . The resulting product is then reacted with hydrazine hydrate to form the hydrazide derivative. Finally, the condensation of the hydrazide with 1-naphthylmethylidene yields the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the naphthylmethylidene moiety further enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H23N5OS

Molecular Weight

477.6 g/mol

IUPAC Name

2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C28H23N5OS/c1-20-14-16-22(17-15-20)27-31-32-28(33(27)24-11-3-2-4-12-24)35-19-26(34)30-29-18-23-10-7-9-21-8-5-6-13-25(21)23/h2-18H,19H2,1H3,(H,30,34)/b29-18+

InChI Key

ZUAOUWLYWCLOBU-RDRPBHBLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC5=CC=CC=C54

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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